molecular formula C11H19ClN2O3 B12824233 tert-Butyl 4-(carboxy)-3-methylpiperazine-1-carboxylate

tert-Butyl 4-(carboxy)-3-methylpiperazine-1-carboxylate

Cat. No.: B12824233
M. Wt: 262.73 g/mol
InChI Key: BSLGONYLMNUSQK-UHFFFAOYSA-N
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Description

tert-Butyl 4-(carboxy)-3-methylpiperazine-1-carboxylate is a piperazine derivative featuring three distinct functional groups:

  • A tert-butyloxycarbonyl (Boc) group at position 1, serving as a protective moiety for the piperazine nitrogen.
  • A methyl group at position 3, contributing to steric effects and modulating electronic properties.

This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for introducing chiral or functionalized piperazine scaffolds into bioactive molecules. Its carboxy group enables further derivatization (e.g., amide coupling), while the Boc group facilitates selective deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA) .

Properties

Molecular Formula

C11H19ClN2O3

Molecular Weight

262.73 g/mol

IUPAC Name

tert-butyl 4-carbonochloridoyl-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C11H19ClN2O3/c1-8-7-13(5-6-14(8)9(12)15)10(16)17-11(2,3)4/h8H,5-7H2,1-4H3

InChI Key

BSLGONYLMNUSQK-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(=O)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection of 3-Methylpiperazine

  • Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine or pyridine, dichloromethane (DCM) solvent.
  • Conditions: The reaction is typically performed at 0°C to room temperature with slow addition of Boc2O to a stirred solution of 3-methylpiperazine and base.
  • Outcome: Formation of tert-butyl 3-methylpiperazine-1-carboxylate with yields reported up to 94%.

Carboxylation at the 4-Position

  • Approach:
    The 4-position carboxyl group can be introduced by acylation with acid chlorides or by oxidation of suitable precursors. For example, 4-(cyclopropanecarbonyl) derivatives can be converted to carboxylic acids via hydrolysis or oxidation.

  • Example Procedure:

    • N-Boc-piperazine is reacted with cyclopropanecarbonyl chloride in the presence of triethylamine at 0–10°C to yield tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.
    • Subsequent reduction and hydrolysis steps convert this intermediate to the carboxylic acid at the 4-position.

Methylation at the 3-Position

  • The methyl group at the 3-position is introduced by starting from chiral (S)-2-methylpiperazine or via regioselective alkylation methods. The Boc protection step is often performed after methylation to avoid side reactions.

Purification and Characterization

  • Purification is commonly done by silica gel column chromatography using petroleum ether and ethyl acetate mixtures.
  • Characterization includes:
    • 1H NMR: Signals corresponding to methyl, methylene, and tert-butyl groups.
    • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.
    • Purity: Typically >95% after purification.

Data Table Summarizing Key Preparation Parameters

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Boc Protection Boc2O, triethylamine, DCM, 0°C to RT 90-94 Selective N-Boc protection
2 Acylation (Carboxylation) Cyclopropanecarbonyl chloride, pyridine, 0-10°C 90-97 Intermediate for 4-position carboxyl
3 Reduction & Hydrolysis NaBH4, BF3·OEt2, HCl, alkaline workup 70-80 Converts acyl to carboxyl group
4 Purification Silica gel chromatography (petroleum ether:ethyl acetate) - Achieves >95% purity

Research Findings and Optimization Notes

  • The Boc protection step is critical for regioselectivity and to prevent polymerization or side reactions on the piperazine nitrogen.
  • Use of low temperatures (0–10°C) during acylation improves selectivity and yield.
  • Sodium borohydride reduction in ether solvents with boron trifluoride diethyl ether complex facilitates conversion of acyl intermediates to methylated amines without over-reduction.
  • Hydrolysis under acidic conditions followed by neutralization yields the free carboxylic acid at the 4-position.
  • Purification by silica gel chromatography is effective for removing impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(carboxy)-3-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

tert-Butyl 4-(carboxy)-3-methylpiperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(carboxy)-3-methylpiperazine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 3 and 4 of the piperazine ring, influencing physicochemical properties and synthetic utility. Below is a comparative table:

Compound Name Substituents (Position 3/4) Molecular Weight Key Functional Groups Synthesis Yield Notable Applications
tert-Butyl 4-(carboxy)-3-methylpiperazine-1-carboxylate (Target) 3-Me, 4-COOH ~286.3* Carboxy, Boc, methyl N/A Intermediate for bioactive molecules
tert-Butyl 4-(4-iodobenzoyl)-3-methylpiperazine-1-carboxylate 3-Me, 4-(4-iodobenzoyl) 441.28 Aryl iodide, Boc, methyl 99% Spns2 inhibitor precursor
tert-Butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate 3-Me, 4-(4-fluorobenzyl) 308.40 Fluorobenzyl, Boc, methyl N/A Not reported
tert-Butyl 4-methylpiperazine-1-carboxylate 4-Me 200.28 Boc, methyl High (details N/A) General pharmaceutical intermediate
(R)-tert-Butyl 4-(5-bromopyridin-3-yl)-3-methylpiperazine-1-carboxylate 3-Me, 4-(5-bromopyridinyl) 356.27 Bromopyridinyl, Boc, methyl N/A Kinase inhibitor scaffolds

*Estimated based on molecular formula.

Key Observations:
  • Substituent Effects on Solubility : The carboxy group in the target compound enhances aqueous solubility compared to lipophilic analogs like 4-iodobenzoyl or fluorobenzyl derivatives. This is critical for bioavailability in drug development .

Physicochemical and Spectroscopic Comparisons

  • NMR Shifts :

    • tert-Butyl protons consistently appear at δ ~1.43 ppm (singlet) across analogs due to the Boc group .
    • Methyl groups at position 3 resonate at δ ~1.21 ppm (doublet, J = 6.5–7.0 Hz) in 3-methylpiperazine derivatives .
    • Aromatic/Electron-Withdrawing Groups : Substituents like 4-iodobenzoyl (δ 7.73 ppm for aryl protons) or bromopyridinyl (δ ~8.0 ppm) exhibit distinct deshielding effects compared to the carboxy group, which may show broad peaks for -COOH protons (δ ~10–12 ppm, depending on solvent) .
  • LogP and Solubility :

    • The target compound’s carboxy group reduces LogP (predicted ~1.5) compared to lipophilic analogs (e.g., 4-iodobenzoyl derivative: LogP ~3.5) .
    • High Log S (ESOL) values (>−2) suggest moderate aqueous solubility, advantageous for formulations .

Biological Activity

Tert-butyl 4-(carboxy)-3-methylpiperazine-1-carboxylate is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique piperazine structure, which is often associated with various pharmacological effects. In this article, we will explore its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H18N2O4
  • Molecular Weight : 230.27 g/mol
  • CAS Number : 170033-47-3

The compound features a tert-butyl group and two carboxylate functionalities, contributing to its solubility and reactivity profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and metabolism.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing neurotransmission and other physiological responses.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies indicate that the compound possesses antimicrobial properties against a range of pathogenic bacteria and fungi.
  • Neuroprotective Effects : In vitro studies suggest that it may provide neuroprotection by reducing oxidative stress and inflammation in neuronal cells.
  • Anticancer Potential : Preliminary investigations have shown that it can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveReduced TNF-α levels in astrocytes exposed to Aβ 1-42
AnticancerInduced apoptosis in breast cancer cell lines

Neuroprotective Study

A significant study evaluated the neuroprotective effects of this compound on astrocytes treated with amyloid-beta (Aβ) peptides. The results indicated that the compound reduced inflammatory markers such as TNF-α and IL-6, suggesting a protective role against neuroinflammation associated with Alzheimer's disease .

Anticancer Research

In another study focusing on its anticancer properties, this compound was tested against various cancer cell lines. The compound demonstrated significant cytotoxicity, leading to increased apoptosis rates compared to control groups. The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death .

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